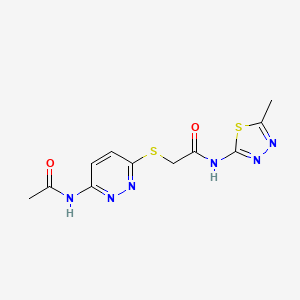
N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic compounds derived from acetamide precursors involves a variety of chemical reactions. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is then used to synthesize different heterocyclic derivatives . These synthetic pathways include regioselective attacks and cyclization, demonstrating the versatility of acetamide derivatives in forming complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of heterocyclic acetamide derivatives is characterized using various spectroscopic techniques and crystallography. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by FT-IR, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography . The crystal packing was found to be stabilized by hydrogen bonds, and computational methods like density functional theory (DFT) were used for further investigation.
Chemical Reactions Analysis
The reactivity of acetamide derivatives in chemical reactions is highlighted by their ability to form various heterocyclic rings. The competition of reaction pathways such as dipolar cyclization and dinucleophilic-bielectrophilic attack leads to a diversity of synthesized products . Additionally, the reaction of N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide with different reagents results in the formation of pyridazine and pyrimidine derivatives, showcasing the compound's reactivity towards cyclization and addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the crystal structure of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide exhibits intermolecular hydrogen bonds and aromatic π-π stacking interactions, which can affect the compound's solubility, melting point, and stability . The presence of halogen contacts in the crystal structure can also influence the reactivity and physical properties of the compound.
Biological Evaluation
The biological activities of heterocyclic acetamide derivatives are of significant interest. Many synthesized compounds show high inhibitory effects on various human cancer cell lines, indicating their potential as antitumor agents . Additionally, compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide have demonstrated significant antioxidant and antimicrobial properties, which could be relevant for pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial Activity
A study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aiming to use them as antimicrobial agents. Though not directly mentioning the specified compound, this research outlines a methodological framework that could be relevant for synthesizing and evaluating similar compounds for antimicrobial properties (Darwish et al., 2014).
Synthesis of Pyridazin-3-one Derivatives
Another study established a synthesis route for a novel class of pyridazin-3-one derivatives, offering insights into synthetic pathways that might be applicable to the compound . This showcases the versatility of pyridazinone scaffolds in medicinal chemistry (Ibrahim & Behbehani, 2014).
Ketamine Derivatives Synthesis
Research on synthesizing new ketamine derivatives through Mannich reactions provides a glimpse into the structural modification strategies that could potentially be applied to the specified compound for therapeutic purposes (Masaud et al., 2022).
Substituted Cyclohexadienes and Pyridine-Thiones Synthesis
The Michael reaction was employed to synthesize substituted 1,3-cyclohexadienes and pyridine-2(1H)-thiones, indicating a chemical reaction pathway that might be relevant for functionalizing the cyclohexyl and pyridazinone moieties of the target compound (Dyachenko et al., 2004).
Antitumor Activity
A study synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and evaluating their antitumor activity highlights the potential for heterocyclic compounds, similar in structure to the specified acetamide, to possess significant biological activities (Albratty et al., 2017).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-11-16(8-2-1-3-9-16)18-14(21)10-20-15(22)7-6-13(19-20)12-4-5-12/h6-7,12H,1-5,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNLJBMCQTHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

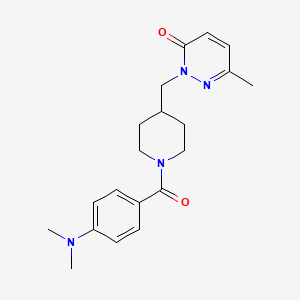
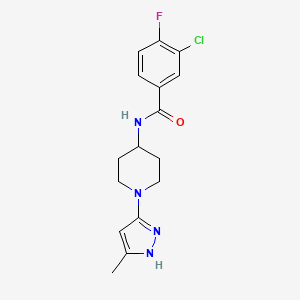
![[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2514967.png)
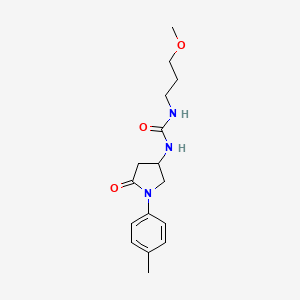
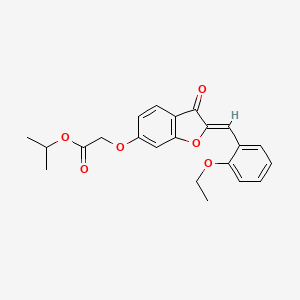
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2514972.png)
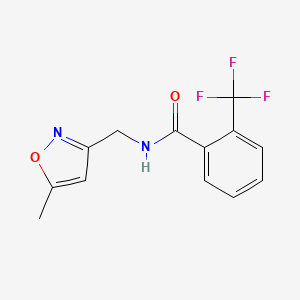
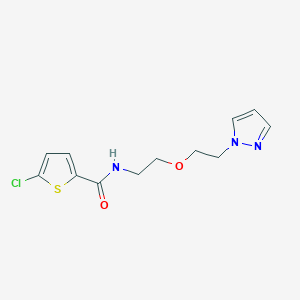
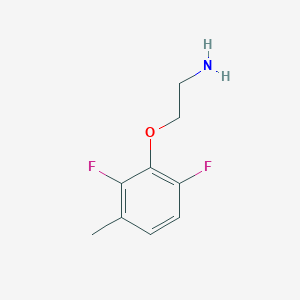
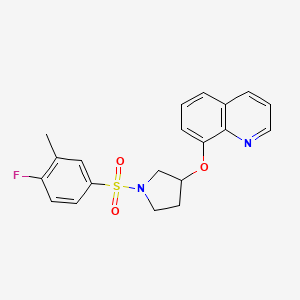
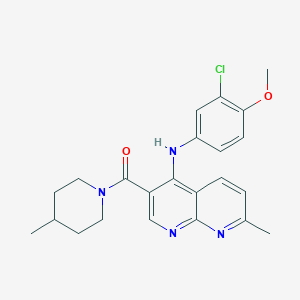
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2514980.png)
![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)
